Urea, N-(4-(2,3-dihydro-7-(5-methyl-1H-imidazol-2-yl)-1-oxo-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)-
Overview
Description
CG-806, also known as CG-026806, is a highly potent, non-covalent small molecule therapeutic agent, exhibiting a picomolar IC50 toward the FMS-like tyrosine kinase 3 with the Internal Tandem Duplication (FLT3-ITD and single-digit nanomolar IC50’s against Bruton’s tyrosine kinase (BTK) and its C481S mutant (BTK-C481S)). Further, CG-806 is a multi-targeted BTK / FLT3-ITD inhibitor as it impacts other relevant oncogenic targets, including the Aurora kinases (AURK), RET, MET, DDR2, and SRC kinases. CG-806 is currently being developed by Aptose Biosciences.
Scientific Research Applications
Molecular Rearrangements and Synthesis
Molecular Rearrangement : Urea derivatives undergo molecular rearrangement to form new indole and imidazolinone derivatives, as demonstrated in the synthesis of specific ureas and their rearrangement into various phenyl-ureas and imidazol-4-yl-phenyl-ureas (Klásek, Lyčka, & Holčapek, 2007).
Synthesis of Raf Kinase Inhibitors : Novel imidazole acyl urea derivatives have been synthesized as Raf kinase inhibitors, indicating their potential use in targeted cancer therapies (Zhu, 2015).
Antimicrobial Derivatives : Urea derivatives containing dioxaphospholanes have shown promising antimicrobial properties, suggesting their application in combating microbial infections (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Biological and Pharmacological Activities
Inhibitors of ACAT : Certain urea derivatives, specifically those related to imidazole, have been identified as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), indicating their role in cholesterol metabolism and potential anti-atherosclerotic activity (Kimura et al., 1993).
Antioxidant Activity : Some urea derivatives exhibit significant antioxidant properties, suggesting their potential application in oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).
Anticancer Investigations : Urea derivatives have been studied for their enzyme inhibition and anticancer properties, with some showing inhibitory effects on cancer cell lines, highlighting their potential in cancer research and therapy (Mustafa, Perveen, & Khan, 2014).
Chemical Structure Analysis and Synthesis
Crystal Structure Analysis : The crystal structure and stereochemistry of certain urea derivatives have been analyzed, providing insights into their molecular conformations and potential interactions (Attia et al., 2012).
Synthesis of Novel Derivatives : Research has focused on the synthesis of novel urea derivatives with potential biological activities, including anticancer properties, suggesting a wide range of applications for these compounds in medicinal chemistry (Reddy et al., 2015).
properties
IUPAC Name |
1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRZWTVMUHQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F4N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(4-(2,3-dihydro-7-(5-methyl-1H-imidazol-2-yl)-1-oxo-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)- | |
CAS RN |
1370466-81-1 | |
Record name | CG-026806 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370466811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-FLUORO-4-(7-(5-METHYL-1H-IMIDAZOL-2-YL)-1-OXO-2,3-DIHYDRO-1H-ISOINDO-1-4-YL)-PHENYL)-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3FGR71NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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